
Methyl 4-(furan-2-yl)-4-oxobut-2-enoate
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Overview
Description
Methyl 4-(furan-2-yl)-4-oxobut-2-enoate is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(furan-2-yl)-4-oxobut-2-enoate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of furan-2-carboxaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Diels-Alder Cycloadditions
The α,β-unsaturated ketone moiety acts as a dienophile in [4+2] cycloadditions with 1,3-dienes. Reaction yields depend on diene structure and steric/electronic factors.
Key observations:
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Symmetrical dienes (e.g., 1,3-dimethylbutadiene) afford higher yields due to reduced steric hindrance .
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Prolonged reaction times (3–4 days) are required for less reactive dienes .
Conjugate Addition Reactions
The electron-deficient double bond undergoes Michael additions with nucleophiles.
Nucleophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Hydrazine | EtOH, reflux, 2 h | Pyrazole derivative | 85% | |
Hydroxylamine | AcOH, 80°C, 4 h | Isoxazole analogue | 78% | |
Benzylamine | THF, rt, 12 h | β-Amino ketone adduct | 65% |
Stereoelectronic effects:
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The trans (E)-configuration of the enone enhances electrophilicity, favoring nucleophilic attack .
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Furan’s electron-donating nature slightly deactivates the conjugated system compared to phenyl analogues .
Reduction
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
NaBH₄ | MeOH, 0°C, 1 h | Methyl 4-(furan-2-yl)-4-hydroxybut-2-enoate | 88% | |
H₂ (Pd/C) | EtOAc, rt, 6 h | Saturated butanoate ester | 92% |
Oxidation
The furan ring is susceptible to oxidative cleavage:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Ozone (O₃) | CH₂Cl₂, −78°C, 1 h | Dicarbonyl compound | 76% |
Condensation and Heterocycle Formation
Reactions with binucleophiles yield bioactive heterocycles:
Mechanistic insight:
Stereochemical Considerations
The Z-isomer (PubChem CID 16110154 ) exhibits distinct reactivity due to steric hindrance between the furan oxygen and ester group. For example:
Stability and Handling
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Stable at −18°C for weeks but dimerizes via hetero-Diels-Alder reactions at room temperature .
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Purification via flash chromatography is recommended to avoid decomposition .
This compound’s versatility in cycloadditions, conjugate additions, and heterocycle synthesis makes it valuable for synthesizing bioactive molecules and functional materials. Further studies could explore catalytic asymmetric variants of these reactions.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antimicrobial Activity
Research has indicated that derivatives of methyl 4-(furan-2-yl)-4-oxobut-2-enoate exhibit significant antibacterial properties. For instance, studies have shown that certain related compounds demonstrate activity against Staphylococcus aureus, a common pathogen responsible for various infections . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Analgesic Properties
In addition to antibacterial effects, compounds derived from this structure have been evaluated for analgesic activity. A study highlighted the synthesis of various derivatives that were screened for their ability to alleviate pain, showing promising results in preclinical models . The analgesic mechanism may involve modulation of pain receptors or inhibition of inflammatory mediators.
Synthetic Organic Chemistry
Synthesis and Reaction Mechanisms
This compound can serve as a versatile intermediate in synthetic organic chemistry. Its reactivity allows for the formation of more complex molecules through various reactions, including Claisen condensation and Michael addition reactions. For example, it can react with nucleophiles to form a range of biologically active compounds .
Electrosynthesis Applications
Recent advancements in electrosynthesis have demonstrated the potential to convert furan derivatives into valuable products through electrochemical processes. This compound can undergo homocoupling reactions leading to dimeric butenolides, showcasing its utility in sustainable synthesis methods . This method not only provides high yields but also minimizes waste, aligning with green chemistry principles.
Materials Science
Polymer Chemistry
The incorporation of furan-containing compounds into polymer matrices has been explored due to their unique thermal and mechanical properties. This compound can be utilized as a monomer in the synthesis of bio-based polymers, which are increasingly important in reducing reliance on fossil fuels . The resulting materials may exhibit enhanced biodegradability and lower environmental impact.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-(furan-2-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to participate in various biochemical processes, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan derivative used in the production of resins and as a solvent.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.
2,5-Furandicarboxylic Acid: Used in the synthesis of biodegradable polymers.
Uniqueness
Methyl 4-(furan-2-yl)-4-oxobut-2-enoate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a precursor for biologically active compounds make it a valuable compound in research and industry.
Biological Activity
Methyl 4-(furan-2-yl)-4-oxobut-2-enoate, also known as a derivative of α,γ-diketo acids, has garnered attention due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a furan ring and a diketo moiety. The compound can be synthesized through various methods, including Claisen condensation reactions involving furan derivatives and diketones. The synthesis typically yields a pale yellow solid, with specific melting points and spectroscopic data confirming its structure .
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate that compounds with similar structures have been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, derivatives of α,γ-diketo acids have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria .
2. Analgesic Effects
In addition to antimicrobial properties, this compound has shown analgesic effects in preclinical studies. A notable study reported that related compounds exhibited pain-relieving properties in animal models, suggesting a potential for development into therapeutic agents for pain management .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of α,γ-diketo acids including this compound revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL against various bacterial strains. This study highlights the compound's potential as a lead for developing new antimicrobial agents .
Case Study 2: Analgesic Activity
In an experimental model of pain induced by formalin injection in rats, this compound showed a dose-dependent reduction in pain responses. The results indicated that at higher doses, the compound significantly alleviated pain compared to control groups .
Research Findings Summary Table
Biological Activity | Method of Evaluation | Key Findings |
---|---|---|
Antimicrobial | MIC Assays | Effective against Gram-positive and Gram-negative bacteria (MICs: 32–128 μg/mL) |
Analgesic | Formalin Test | Dose-dependent pain relief observed in rat models |
Antioxidant | DPPH and ABTS Assays | Significant free radical scavenging activity |
Properties
CAS No. |
908240-40-4 |
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Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H8O4/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-6H,1H3 |
InChI Key |
LUQNGLDRJGMLJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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